2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable base.
Introduction of the dimethylphenyl group: The final step involves the acylation of the piperazine derivative with 2,3-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the imidazole ring or the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the imidazole or piperazine rings.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
4-((1H-benzo[d]imidazol-2-yl)methoxy)coumarin derivatives: Exhibits antimicrobial properties.
Uniqueness
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of a benzimidazole moiety, a piperazine ring, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-5-9-18(17(16)2)25-22(28)15-27-12-10-26(11-13-27)14-21-23-19-7-3-4-8-20(19)24-21/h3-9H,10-15H2,1-2H3,(H,23,24)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKFNWQBRKTJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.